Difurfurylidenaceton

Übersicht

Beschreibung

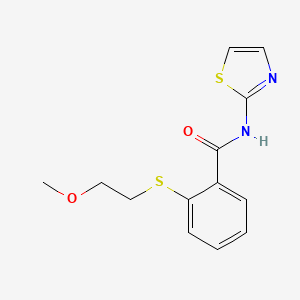

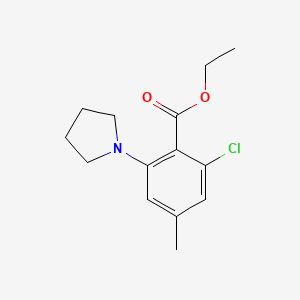

Difurfurylideneacetone is an organic compound with the molecular formula C13H10O3 It is characterized by the presence of two furan rings connected by a central acetone moiety

Wissenschaftliche Forschungsanwendungen

Difurfurylideneacetone has several scientific research applications, including:

Chemistry: Used as an active diluent in the fabrication of epoxy resins.

Medicine: Research is ongoing to explore its potential medicinal properties and applications.

Industry: Utilized in the production of heat-resistant polymer composites and antirust coatings.

Wirkmechanismus

Target of Action

It has been used in the synthesis of furfural-acetone resins , suggesting that it may interact with components involved in resin formation and polymerization processes.

Mode of Action

Difurfurylideneacetone interacts with its targets through chemical reactions. For instance, it undergoes hydrogenation on a skeletal Ni-Ti-Al catalyst . The rate of this hydrogenation in both aprotic and protic solvents increases as their overall electrophilicity increases .

Biochemical Pathways

It is known to be involved in the synthesis of furfural-acetone resins , which are complex mixtures formed through the base-catalyzed condensation of furfural and acetone .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Difurfurylideneacetone is currently limited. Studies have shown that the rate of its hydrogenation reaction is influenced by the nature of the solvent, suggesting that its bioavailability could be affected by the chemical environment .

Result of Action

The hydrogenation of Difurfurylideneacetone results in various reaction products . In the context of resin synthesis, it contributes to the formation of furfural-acetone resins, which have been used as active diluents for epoxy resins fabrication . These resins decrease the compositions viscosity without deteriorating the polymers thermomechanical properties .

Action Environment

The action of Difurfurylideneacetone is influenced by environmental factors such as the nature of the solvent. For instance, the rate of its hydrogenation increases as the overall electrophilicity of both aprotic and protic solvents increases . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the chemical environment.

Biochemische Analyse

Biochemical Properties

Difurfurylideneacetone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are crucial as they help in mitigating the effects of reactive oxygen species (ROS) within cells. Additionally, difurfurylideneacetone has been shown to bind with certain proteins, altering their conformation and activity, which can influence various cellular processes .

Cellular Effects

The effects of difurfurylideneacetone on cellular processes are profound. It has been demonstrated to induce the accumulation of reactive oxygen species (ROS) in cells, leading to oxidative stress . This oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA. Furthermore, difurfurylideneacetone has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell survival. It can modulate the expression of genes associated with these pathways, thereby affecting cell fate decisions .

Molecular Mechanism

At the molecular level, difurfurylideneacetone exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of key enzymes involved in cellular metabolism. For instance, difurfurylideneacetone has been shown to inhibit the activity of glycolytic enzymes, leading to a decrease in ATP production . Additionally, it can bind to transcription factors, altering their ability to regulate gene expression. This binding can result in changes in the expression of genes involved in oxidative stress responses and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of difurfurylideneacetone have been observed to change over time. Initially, the compound induces a rapid increase in ROS levels, leading to acute oxidative stress . Over prolonged exposure, cells may adapt to the presence of difurfurylideneacetone by upregulating antioxidant defenses. Despite this adaptation, long-term exposure to difurfurylideneacetone can result in persistent oxidative damage and alterations in cellular function . The stability of difurfurylideneacetone in laboratory conditions is also a critical factor, as it can degrade over time, potentially influencing its biochemical activity .

Dosage Effects in Animal Models

The effects of difurfurylideneacetone in animal models vary with different dosages. At low doses, the compound may exert protective effects by inducing mild oxidative stress, which can activate cellular defense mechanisms . At higher doses, difurfurylideneacetone can cause significant oxidative damage, leading to cellular dysfunction and toxicity . Studies have shown that there is a threshold dose beyond which the adverse effects of difurfurylideneacetone become pronounced, highlighting the importance of dosage in its application .

Metabolic Pathways

Difurfurylideneacetone is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as catalase and superoxide dismutase, which play crucial roles in detoxifying reactive oxygen species . Additionally, difurfurylideneacetone can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

Within cells, difurfurylideneacetone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments . The distribution of difurfurylideneacetone within tissues is also influenced by its binding affinity to various biomolecules, which can affect its localization and activity .

Subcellular Localization

The subcellular localization of difurfurylideneacetone is critical for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, difurfurylideneacetone can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating oxidative stress and cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Difurfurylideneacetone can be synthesized through the condensation reaction of furfural and acetone. The reaction typically involves the use of a base catalyst, such as sodium hydroxide, to facilitate the condensation process. The reaction conditions include maintaining a temperature range of 70-80°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of difurfurylideneacetone involves similar reaction conditions but on a larger scale. The process may include additional purification steps to obtain high-purity difurfurylideneacetone crystals .

Analyse Chemischer Reaktionen

Types of Reactions

Difurfurylideneacetone undergoes various chemical reactions, including:

Hydrogenation: This reaction involves the addition of hydrogen to difurfurylideneacetone, typically using a catalyst such as Raney nickel.

Oxidation: Difurfurylideneacetone can be oxidized to form various oxidized products.

Substitution: The furan rings in difurfurylideneacetone can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Hydrogenation: Raney nickel catalyst, atmospheric pressure, temperature range of 20-65°C.

Oxidation: Various oxidizing agents, surface-specific conditions.

Substitution: Reagents specific to the desired substitution, appropriate solvents and reaction conditions.

Major Products Formed

Hydrogenation: 1,5-difurylpentan-3-one, 1,5-ditetrahydrofurylpentan-3-ol.

Oxidation: Oxidized products leading to thermal polymerization.

Substitution: Substituted derivatives of difurfurylideneacetone.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Monofurfurylideneacetone: Contains a single furan ring connected to an acetone moiety.

1,5-Difurylpentan-3-one: A hydrogenated product of difurfurylideneacetone with a similar structure but different chemical properties.

1,5-Ditetrahydrofurylpentan-3-ol: Another hydrogenated product with distinct properties.

Uniqueness

Difurfurylideneacetone is unique due to the presence of two furan rings, which impart distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a versatile compound.

Eigenschaften

IUPAC Name |

1,5-bis(furan-2-yl)penta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOFLVNFEPIPIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26375-43-9 | |

| Details | Compound: 1,4-Pentadien-3-one, 1,5-di-2-furanyl-, homopolymer | |

| Record name | 1,4-Pentadien-3-one, 1,5-di-2-furanyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26375-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-77-1 | |

| Record name | 1,5-Di-2-furanyl-1,4-pentadien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Pentadien-3-one, 1,5-di-2-furanyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Bis-(2-furanyl)-1,4-pentadien-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN6T93UGE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Difurfurylideneacetone in materials science?

A1: Difurfurylideneacetone serves as a valuable component in creating carbon materials. For instance, it acts as a binder in conjunction with pitch [, ]. Studies show that incorporating Difurfurylideneacetone into medium-temperature pitch enhances the properties of the resulting binder, surpassing the performance of pitch mixed with phenol-formaldehyde resins []. Additionally, research indicates that adding Difurfurylideneacetone to hard-coal pitch, up to 30%, increases coke residue yield and decreases its oxidizability [].

Q2: How does the thermal treatment of Difurfurylideneacetone influence the final carbon material properties?

A2: The heating rate during the thermal treatment of carbon materials containing Difurfurylideneacetone significantly impacts the final product's structure and properties []. Research suggests that a slow heating rate (10°C/hr) during chamber baking results in a material with an optimal porous structure and superior strength [].

Q3: Can Difurfurylideneacetone be used to synthesize more complex organic molecules?

A3: Yes, Difurfurylideneacetone can act as a precursor for synthesizing complex molecules through ring-opening reactions []. For example, γ,ζ,ι-triketobrassylic acid, a novel triketo-dicarboxylic acid, can be obtained from Difurfurylideneacetone via ring-opening [].

Q4: Are there any limitations to the ring-opening reaction with Difurfurylideneacetone?

A4: Research suggests that the ring-opening reaction might be hindered by the presence of branched chains adjacent to the furan rings. Specifically, studies observed that Difurfurylidenecyclohexanone, Difurfurylidene-methyl-ethyl ketone, and Furfurylidenediethyl ketone, all possessing branched chains, did not undergo the expected ring-opening [].

Q5: What are the current research focuses on regarding the catalytic hydrogenation of Difurfurylideneacetone?

A5: Ongoing research explores the influence of solvents on both the rate and mechanism of Difurfurylideneacetone hydrogenation in the presence of catalysts [, ]. Additionally, investigations are being conducted on utilizing Raney nickel as a catalyst for the hydrogenation of Difurfurylideneacetone [].

Q6: Has there been any work done on understanding the structural changes during Difurfurylideneacetone polymerization?

A6: Yes, researchers have employed X-ray diffraction and calorimetry to study the structural changes that occur during the thermal polymerization of Difurfurylideneacetone [].

Q7: How does the fractional composition of Difurfurylideneacetone oligomers affect their crosslinking ability?

A7: Studies are underway to understand how the specific fractional composition of Difurfurylideneacetone oligomers influences their crosslinking behavior, a crucial aspect for material applications [].

Q8: What is the significance of studying the dimerization of Difurfurylideneacetone?

A8: Research on Difurfurylideneacetone dimerization, particularly under thermal conditions, provides insights into potential side reactions and the formation of byproducts []. This understanding is crucial for optimizing synthesis and material processing involving this compound.

Q9: What analytical techniques are commonly used to study Difurfurylideneacetone and its derivatives?

A9: Various analytical methods are employed to investigate Difurfurylideneacetone, including gas chromatography for analyzing reaction products [], chromic acid oxidation for structural determination [], and spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) for characterizing the compound and its derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Hydroxy(methyl)phosphoryl]-2-oxobutanoic acid](/img/structure/B1227185.png)

![1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione](/img/structure/B1227186.png)

![1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine](/img/structure/B1227187.png)

![2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1227188.png)

![N-(3-chloro-4-methylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1227189.png)

![Propanoic acid [4-[[2-furanyl(oxo)methyl]amino]phenyl] ester](/img/structure/B1227193.png)

![2-[(2,3-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B1227194.png)

![1-(3-Acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrazolyl]urea](/img/structure/B1227195.png)

![4-methyl-N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]benzamide](/img/structure/B1227197.png)